molecular formula C23H23N5O4 B2666159 2-(3,4-dimethoxyphenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899967-54-5

2-(3,4-dimethoxyphenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2666159
M. Wt: 433.468
InChI Key: DBFLSIPJLNVOCI-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound and its possible properties.



Synthesis Analysis

This involves the methods used to synthesize the compound. It can include the starting materials, the type of reactions used, the conditions under which the reactions were carried out, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include the type of reactions it undergoes, the products formed, and the conditions required for the reactions.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity.


Scientific Research Applications

Imaging and Neuroinflammation

Compounds closely related to the specified chemical structure have been synthesized and evaluated for their potential as selective ligands for the translocator protein (18 kDa), which is recognized as an early biomarker of neuroinflammatory processes. Novel pyrazolo[1,5-a]pyrimidines, for example, demonstrated subnanomolar affinity for the translocator protein, suggesting their utility in in vivo PET-radiotracer development for neuroinflammation imaging (Damont et al., 2015).

Antimicrobial and Antitumor Activity

Several studies have synthesized new heterocycles incorporating pyrazolopyrimidine moieties, evaluating their antimicrobial and antitumor activities. For instance, new heterocycles incorporating the antipyrine moiety showed promising antimicrobial properties (Bondock et al., 2008). Moreover, derivatives of pyrazolo[3,4-d]pyrimidine were synthesized and demonstrated varying degrees of anticancer activity, highlighting their potential as therapeutic agents (El-Morsy et al., 2017).

Safety And Hazards

This involves studying the potential risks associated with the compound. It can include toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves potential areas of further research. It can include potential applications of the compound, unanswered questions about its properties or behavior, and ways to improve its synthesis or use.


properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-14-5-7-17(9-15(14)2)28-22-18(12-25-28)23(30)27(13-24-22)26-21(29)11-16-6-8-19(31-3)20(10-16)32-4/h5-10,12-13H,11H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBFLSIPJLNVOCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

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